molecular formula C13H24N2O4 B8189532 trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester

trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B8189532
M. Wt: 272.34 g/mol
InChI Key: ICLFKLQIHHBWQG-NXEZZACHSA-N
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Description

trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester: is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester typically involves the protection of the amine group on piperidine with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions without interference from the amine functionality .

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its structural features make it a valuable intermediate in medicinal chemistry .

Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmacologically active compounds .

Industry: In the chemical industry, it is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester involves its ability to undergo selective chemical reactions due to the presence of the Boc-protected amine and ester groups. These functional groups allow for targeted modifications, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

  • trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid methyl ester
  • trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid isopropyl ester

Uniqueness: Compared to its similar compounds, trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. Its ethyl ester group provides a good leaving group for subsequent reactions, while the Boc-protected amine ensures selective reactivity .

Properties

IUPAC Name

ethyl (3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLFKLQIHHBWQG-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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